![molecular formula C18H14N4 B6243419 N,5-Diphenylimidazo[1,5-A]pyrazin-8-amine CAS No. 849199-96-8](/img/no-structure.png)
N,5-Diphenylimidazo[1,5-A]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine is an organic compound belonging to the class of imidazo[1,5-a]pyrazines These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heteropolycyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with phenyl isocyanate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of halogenated derivatives or substituted imidazo[1,5-a]pyrazines.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique optical or electronic properties.
Wirkmechanismus
The mechanism of action of N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, receptors, and DNA .
Similar Compounds:
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Comparison: N-Phenyl-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its chlorinated or methylated analogs, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of N,5-diphenylimidazo[1,5-a]pyrazin-8-amine can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2,3-diphenylquinoxaline", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "ammonium chloride", "8-bromo-1H-imidazo[1,5-a]pyrazine" ], "Reaction": [ "The first step involves the reduction of 2,3-diphenylquinoxaline with hydrazine hydrate in the presence of sulfuric acid to yield 2,3-diphenylquinoxaline-6,7-diamine.", "The second step involves the diazotization of 2,3-diphenylquinoxaline-6,7-diamine with sodium nitrite in the presence of hydrochloric acid to yield the corresponding diazonium salt.", "The third step involves the coupling of the diazonium salt with 8-bromo-1H-imidazo[1,5-a]pyrazine in the presence of sodium hydroxide to yield N-(8-bromo-1H-imidazo[1,5-a]pyrazin-5-yl)-2,3-diphenylquinoxaline-6,7-diamine.", "The final step involves the cyclization of N-(8-bromo-1H-imidazo[1,5-a]pyrazin-5-yl)-2,3-diphenylquinoxaline-6,7-diamine with ammonium chloride in the presence of ethanol to yield N,5-diphenylimidazo[1,5-a]pyrazin-8-amine." ] } | |
CAS-Nummer |
849199-96-8 |
Molekularformel |
C18H14N4 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
N,5-diphenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H14N4/c1-3-7-14(8-4-1)16-12-20-18(17-11-19-13-22(16)17)21-15-9-5-2-6-10-15/h1-13H,(H,20,21) |
InChI-Schlüssel |
BJCBFPYPEDWTTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=CC=CC=C4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.